![molecular formula C14H12O3S B1682721 舒洛芬 CAS No. 40828-46-4](/img/structure/B1682721.png)
舒洛芬
概述
描述
Suprofen is a non-steroidal anti-inflammatory drug (NSAID) that was developed by Janssen Pharmaceutica . It was originally used as a tablet, but oral uses have been discontinued due to renal effects . It was subsequently used exclusively as a topical ophthalmic solution, typically to prevent miosis during and after ophthalmic surgery .
Synthesis Analysis
Suprofen has a 2-substituted thiophene framework . A novel sequential double carbonylation has been developed to synthesize anti-inflammatory drugs such as Ketoprofen and Suprofen . The synthesis starts from easily available aryl halides and arylboronic acids, and a one-pot carbonylative Suzuki and hydroxycarbonylation reaction sequence proceeds in good conditions .Molecular Structure Analysis
The molecular formula of Suprofen is C14H12O3S . The average molecular weight is 260.308 Da . The structure of Suprofen includes a thiophene ring, which is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
Suprofen, like other NSAIDs, is a potent inhibitor of prostaglandin synthesis . It is more potent as an analgesic than as an anti-inflammatory agent .科学研究应用
Ocular Surgery
Suprofen is used as eye drops to inhibit the miosis (pupil constriction) that may occur during ocular surgery . It helps prevent the pupil of the eye from getting smaller during an operation, making it easier for the surgeon to reach some areas of the eye .
Anti-inflammatory Analgesic
Suprofen is a non-steroidal anti-inflammatory analgesic . It inhibits prostaglandin synthesis and has been proposed as an anti-arthritic . It is more potent as an analgesic than as an anti-inflammatory agent .
Antipyretic
Suprofen also acts as an antipyretic . It is similar in potency to ibuprofen, indomethacin, ketoprofen, and naproxen in reducing pyrogen-induced fever in animals .
Acute Pain Management
In patients with acute pain, single oral doses of Suprofen are at least as effective as usual therapeutic doses of aspirin, codeine alone or combined with aspirin, dextropropoxyphene alone or in various combinations, oxycodone combined with aspirin, dipyrone, pentazocine, paracetamol (acetaminophen), diflunisal, ibuprofen, indomethacin, or mefenamic acid .
Chronic Pain Management
In chronic pain due to osteoarthritis, Suprofen is as effective as usual dosages of aspirin or dextropropoxyphene during long-term therapy, and as effective as diclofenac, ibuprofen, indomethacin, and naproxen during short-term treatment .
Dysmenorrhoea Treatment
In a guinea-pig model of dysmenorrhoea, Suprofen was more potent than aspirin, ibuprofen, indomethacin, and naproxen in inhibiting arachidonic acid-induced uterine contractions .
安全和危害
属性
IUPAC Name |
2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKGKXOCJGEUJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045469 | |
Record name | Suprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Suprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
limited solubility, 4.22e-02 g/L | |
Record name | Suprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Suprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Suprofen binds to the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes, preventing the synthesis of prostaglandins and reducing the inflammatory response. Cyclooxygenase catalyses the formation of prostaglandins and thromboxane from arachidonic acid (itself derived from the cellular phospholipid bilayer by phospholipase A2). Prostaglandins act (among other things) as messenger molecules in the process of inflammation. The overall result is a reduction in pain and inflammation in the eyes and the prevention of pupil constriction during surgery. Normally trauma to the anterior segment of the eye (especially the iris) increases endogenous prostaglandin synthesis which leads to constriction of the iris sphincter. | |
Record name | Suprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Suprofen | |
CAS RN |
40828-46-4 | |
Record name | Suprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40828-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Suprofen [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Suprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | suprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | suprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Suprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Suprofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988GU2F9PE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Suprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124.3 °C | |
Record name | Suprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Suprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of suprofen?
A: Suprofen primarily exerts its pharmacological effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-1. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever. [, , , , , ]
Q2: Does suprofen affect platelet function? If so, how?
A: Yes, suprofen has been shown to inhibit platelet aggregation induced by various agonists, including collagen, adrenaline, arachidonic acid, and Thrombofax. This effect is attributed to its inhibition of prostaglandin synthesis within platelets. [, , ]
Q3: Are there any differences in suprofen's effects on platelet aggregation in different species?
A: Research suggests species-specific differences in suprofen's effects on platelet aggregation. For instance, while it inhibits collagen-induced aggregation in guinea pigs and dogs, its impact on plasma coagulation parameters in dogs appears minimal. [, ]
Q4: Beyond COX inhibition, are there other potential mechanisms by which suprofen might exert its effects?
A: In addition to COX inhibition, studies suggest that suprofen might interact with lipid bilayers, potentially contributing to its inhibitory effects on platelet aggregation. []
Q5: What is the molecular formula and weight of suprofen?
A: The molecular formula of suprofen is C16H14O3S, and its molecular weight is 286.35 g/mol. [, ]
Q6: What spectroscopic techniques have been used to characterize suprofen and its interactions?
A: Various spectroscopic techniques, including UV absorption, circular dichroism, IR spectroscopy, and NMR, have been employed to confirm the formation of inclusion complexes between suprofen and cyclodextrins. These complexes can potentially improve suprofen's solubility and dissolution rate. [, , ]
Q7: Have there been any studies on the crystal structure of suprofen and its complexes?
A: Yes, X-ray crystallographic studies have been conducted on suprofen complexes with β-cyclodextrin and TRIMEB (a permethylated β-cyclodextrin). These studies provide insights into the structural arrangements and stoichiometry of these complexes. []
Q8: How stable is suprofen under various conditions?
A: The stability of suprofen has been evaluated under various stress conditions using high-performance liquid chromatography (HPLC). These studies help determine the degradation products and pathways of suprofen, which is crucial for developing stable formulations. [, ]
Q9: What strategies have been explored to improve the solubility and bioavailability of suprofen?
A: Formulating suprofen as inclusion complexes with cyclodextrins has been investigated as a strategy to enhance its dissolution rate and, consequently, its bioavailability. []
Q10: What is the pharmacokinetic profile of suprofen?
A: Suprofen is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1-2 hours. It is extensively metabolized, primarily by the liver, and excreted mainly in the urine, with a portion also eliminated in the feces. [, , , ]
Q11: Does suprofen exhibit any active metabolites?
A: While suprofen undergoes extensive metabolism, its major metabolite, suprofen acyl glucuronide, is considered reactive and has been implicated in its potential for toxicity, particularly acute renal toxicity. [, , ]
Q12: Does suprofen interact with drug-metabolizing enzymes?
A: Yes, suprofen has been identified as a mechanism-based inactivator of cytochrome P450 2C9 (CYP2C9), an enzyme involved in the metabolism of various drugs. This inactivation has implications for potential drug interactions. [, ]
Q13: What types of pain has suprofen been studied for in clinical trials?
A: Suprofen has demonstrated efficacy in relieving mild to moderate pain associated with various conditions, including postoperative pain, dental pain, pain due to osteoarthritis, and periodontal pain. [, , , , , ]
Q14: How does suprofen's efficacy compare to other analgesics?
A: Clinical trials have shown that suprofen provides comparable or superior pain relief compared to other analgesics like aspirin, codeine, propoxyphene, and indomethacin. [, , , , ]
Q15: What are the reported adverse effects associated with suprofen?
A: The most frequently reported adverse effects of suprofen are gastrointestinal disturbances, similar to other NSAIDs. In rare instances, more serious adverse effects like acute renal failure and immune hemolytic anemia have been reported. [, , , , ]
Q16: Are there any known contraindications or precautions for suprofen use?
A16: This Q&A focuses on the scientific aspects of suprofen. Information regarding contraindications, precautions, and clinical guidelines falls outside its scope. For this information, please refer to the latest prescribing information and consult with a healthcare professional.
Q17: What preclinical studies have been conducted to assess the safety of suprofen?
A: Preclinical studies in animals have investigated the acute toxicity, gastrointestinal effects, and impact on renal function of suprofen, providing insights into its safety profile. [, ]
Q18: How does suprofen's gastrointestinal safety profile compare to other NSAIDs?
A: Preclinical studies indicate that suprofen might have a wider safety margin compared to some other NSAIDs, like indomethacin and ketoprofen, with regard to gastrointestinal ulceration. [, ]
Q19: Have any targeted drug delivery strategies been explored for suprofen?
A19: While not specifically mentioned in the provided research, targeted drug delivery strategies using nanoparticles or other carriers could potentially enhance suprofen's delivery to specific tissues, minimizing systemic exposure and potential side effects. This remains an area for future research.
Q20: What analytical methods are commonly employed for quantifying suprofen in biological samples?
A: High-performance liquid chromatography (HPLC) is widely used for the quantitative determination of suprofen in various matrices, including plasma, milk, and urine. This technique offers high sensitivity and selectivity for accurately measuring drug concentrations. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。